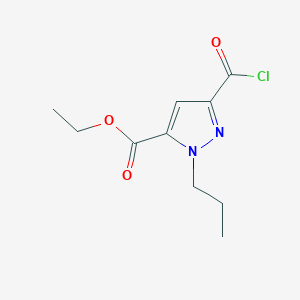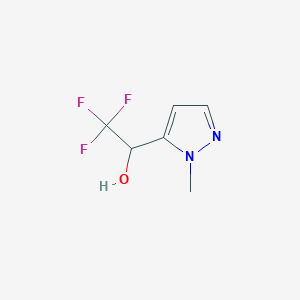
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been shown to have promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mechanism Of Action
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile works by binding to the active site of BTK, which prevents the enzyme from phosphorylating downstream signaling molecules. This leads to the inhibition of various signaling pathways that are important for cancer cell growth and survival. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anti-cancer effects.
Biochemical And Physiological Effects
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the inhibition of BTK activity, the inhibition of downstream signaling pathways, the induction of apoptosis, and the suppression of cancer cell proliferation and survival. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile for lab experiments is its selectivity for BTK, which makes it a useful tool for studying the role of this enzyme in cancer cell signaling. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to have good potency and efficacy in preclinical models of cancer, which makes it a promising candidate for further development as a cancer therapy.
One of the limitations of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile for lab experiments is its relatively narrow spectrum of activity, which limits its usefulness for studying other signaling pathways that may be involved in cancer cell growth and survival. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.
Future Directions
There are several potential future directions for the development of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile as a cancer therapy. One possibility is to explore its use in combination with other targeted therapies or chemotherapy agents, in order to enhance its anti-cancer effects. Another possibility is to investigate its use in specific types of cancer, such as lymphoma or leukemia, where BTK signaling is known to play a key role. Finally, further studies are needed to fully understand the safety and efficacy of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile in humans, and to determine its optimal dosing and administration schedule.
Synthesis Methods
The synthesis of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile involves a multi-step process that starts with the reaction of tert-butylamine and 2-bromoacetic acid to produce 2-tert-butylacetamide. This compound is then reacted with thiosemicarbazide to yield 2-tert-butyl-1,3-thiazole-4-carboxamide. The final step involves the reaction of 2-tert-butyl-1,3-thiazole-4-carboxamide with 4,4-difluoro-2-pyrrolidinone-2-carbonitrile to produce 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile.
Scientific Research Applications
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells. This compound has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that promote cancer cell growth and survival.
properties
IUPAC Name |
1-(2-tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3OS/c1-12(2,3)11-17-9(6-20-11)10(19)18-7-13(14,15)4-8(18)5-16/h6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKWDUGPOFOPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)N2CC(CC2C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)
![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)
![5-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2986424.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)


![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)
![1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986436.png)